molecular formula C8H14ClNO2 B1403430 Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride CAS No. 1392804-60-2

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride

Cat. No.: B1403430
CAS No.: 1392804-60-2
M. Wt: 191.65 g/mol
InChI Key: STJZJNMZEARKOJ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing and reducing agents for other transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the bicyclic structure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed reaction produces oxygenated derivatives, while other reactions may yield different functionalized bicyclic compounds .

Scientific Research Applications

Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride has significant potential in scientific research. It is used as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure makes it a valuable scaffold in drug discovery, particularly for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to act as a bioisostere, mimicking the properties of other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other azabicyclic structures, such as 3-azabicyclo[3.1.1]heptanes and 2-azabicyclo[2.2.1]heptanes . These compounds share structural similarities but differ in their chemical properties and applications.

Uniqueness: Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This configuration imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-6(5-8)2-3-9-8;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJZJNMZEARKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-60-2
Record name 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
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Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
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Reactant of Route 6
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride

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